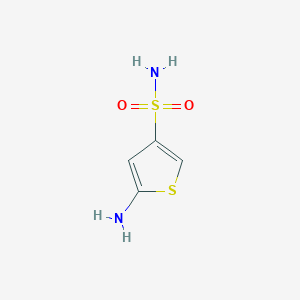

5-Aminothiophene-3-sulfonamide

Description

Properties

Molecular Formula |

C4H6N2O2S2 |

|---|---|

Molecular Weight |

178.2 g/mol |

IUPAC Name |

5-aminothiophene-3-sulfonamide |

InChI |

InChI=1S/C4H6N2O2S2/c5-4-1-3(2-9-4)10(6,7)8/h1-2H,5H2,(H2,6,7,8) |

InChI Key |

JWAXROYXAQQSNH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1S(=O)(=O)N)N |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 5 Aminothiophene 3 Sulfonamide and Analogues

Targeted Synthesis of 5-Aminothiophene-3-sulfonamide and its Regioisomers

The synthesis of aminothiophene sulfonamides is a focal point of heterocyclic chemistry, with the specific placement of the amino and sulfonamide groups determining the molecule's ultimate utility. Achieving the 5-amino-3-sulfonamide substitution pattern requires careful regiochemical control, often moving beyond standard synthetic routes.

Synthetic Routes Towards 5-Aminothiophene-3-sulfonamide

Direct synthesis of 5-Aminothiophene-3-sulfonamide is a significant challenge, as the most common multicomponent reaction for this scaffold, the Gewald reaction, inherently produces 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgsemanticscholar.org The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur, leading to a polysubstituted 2-aminothiophene. wikipedia.org

Consequently, accessing the 5-amino-3-sulfonamide regioisomer typically requires a multi-step approach involving the functionalization of a pre-existing thiophene (B33073) ring. A logical and representative synthetic pathway would begin with the sulfonation of thiophene, followed by conversion to the sulfonamide, and subsequent regioselective nitration and reduction. While sulfonation of thiophene with sulfuric acid predominantly yields thiophene-2-sulfonic acid, specific conditions can be tailored to favor the 3-isomer. researchgate.netderpharmachemica.com The subsequent nitration step's regioselectivity is critical and is directed by the existing sulfonamide group.

A plausible synthetic pathway is detailed in the table below:

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product | Purpose |

| 1 | Electrophilic Sulfonation | Thiophene, concentrated H₂SO₄ or oleum | Thiophene-3-sulfonic acid | Introduction of the sulfonate group at the 3-position. |

| 2 | Chlorination | Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) | Thiophene-3-sulfonyl chloride | Activation of the sulfonic acid for amination. |

| 3 | Amination | Concentrated aqueous ammonia (B1221849) (NH₄OH) | Thiophene-3-sulfonamide | Formation of the sulfonamide group. |

| 4 | Electrophilic Nitration | Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) | 5-Nitrothiophene-3-sulfonamide | Introduction of a nitro group at the 5-position, directed by the 3-sulfonamide group. |

| 5 | Reduction | Metal catalyst (e.g., SnCl₂ in HCl, or H₂ with Pd/C) | 5-Aminothiophene-3-sulfonamide | Reduction of the nitro group to the target primary amine. |

This table illustrates a strategic, step-by-step functionalization of the thiophene core to achieve the desired 5-amino-3-sulfonamide substitution pattern.

Stereoselective and Regioselective Approaches in Aminothiophene-Sulfonamide Synthesis

Regioselectivity is the cornerstone of synthesizing specific aminothiophene-sulfonamide isomers. While the Gewald reaction offers excellent regioselectivity for 2-aminothiophenes, alternative methods are essential for other substitution patterns. nih.govumich.edu The synthesis of 3-aminothiophenes, for example, is generally less accessible than that of their 2-amino counterparts. nih.gov

One powerful technique to control regiochemistry is directed ortho-metalation (DoM) . In this approach, a functional group on the aromatic ring directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position. This creates a highly reactive organometallic intermediate that can then be quenched with an electrophile to install a desired substituent with high precision. For instance, a protected amine or a sulfonamide group on a thiophene ring can direct metalation, enabling the introduction of other functional groups at specific, otherwise inaccessible, positions. rsc.org

Stereoselectivity becomes a crucial consideration when chiral centers are present or introduced into the molecule. This can occur if a substituent on the thiophene ring creates a chiral carbon or if the scaffold is derivatized with a chiral moiety. The synthesis of optically pure compounds in such cases requires either the separation of diastereomers or the use of asymmetric synthesis. For example, the N-sulfonylation of a chiral amino acid ester, followed by coupling reactions, is a strategy used to create chiral sulfonamides. nih.gov While not specific to thiophenes in the cited reference, this principle is broadly applicable in medicinal chemistry.

Advanced Chemical Transformations and Scaffold Diversification

The 5-aminothiophene-3-sulfonamide core is a versatile scaffold that can be chemically modified to generate libraries of new compounds for biological screening. d-nb.info This diversification allows for the fine-tuning of properties and the exploration of structure-activity relationships.

Introduction of Additional Heterocyclic and Aromatic Moieties

The functional groups of 5-aminothiophene-3-sulfonamide provide convenient handles for introducing further chemical diversity. The primary amino group at the 5-position is particularly reactive and serves as a key point for derivatization. derpharmachemica.com It can readily undergo reactions such as acylation, sulfonylation, or condensation with aldehydes and ketones to form a wide array of amides, sulfonamides, and Schiff bases, respectively. researchgate.netnih.gov This allows for the straightforward attachment of various aromatic and heterocyclic rings.

More recently, modern photocatalytic methods have enabled the late-stage functionalization of the sulfonamide group itself. acs.orgnih.gov These techniques can convert the relatively inert sulfonamide into a sulfonyl radical intermediate, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for the introduction of complex fragments onto the sulfur atom. acs.orgnih.gov

| Transformation Type | Reactive Site | Typical Reagents | Moiety Introduced |

| N-Acylation | 5-Amino group | Aromatic/Heterocyclic acyl chloride | Aryl/Heteroaryl amide |

| N-Sulfonylation | 5-Amino group | Aryl/Heteroaryl sulfonyl chloride | Di-sulfonamide linkage |

| Schiff Base Formation | 5-Amino group | Aromatic/Heterocyclic aldehyde or ketone | Aryl/Heteroaryl imine |

| Urea/Thiourea Formation | 5-Amino group | Aryl/Heteroaryl isocyanate/isothiocyanate | Substituted urea/thiourea |

| Photocatalytic Functionalization | Sulfonamide group | Alkenes, photocatalyst, light | Alkyl chains, complex fragments |

| Cross-Coupling (requires pre-halogenation) | Thiophene Ring | Boronic acids (Suzuki), Amines (Buchwald-Hartwig) | Aryl/Heteroaryl groups, Amino groups |

This table summarizes key reactions for diversifying the 5-aminothiophene-3-sulfonamide scaffold, enabling the synthesis of a broad range of derivatives.

Green Chemistry Principles and Sustainable Synthetic Approaches in Aminothiophene-Sulfonamide Chemistry

The integration of green chemistry principles into the synthesis of heterocyclic compounds is essential for reducing environmental impact. mdpi.com For aminothiophene-sulfonamide chemistry, several sustainable strategies are being explored.

The Gewald reaction, a cornerstone of 2-aminothiophene synthesis, has been adapted to greener conditions. researchgate.netMicrowave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, often from hours to minutes, and improve yields. wikipedia.orgderpharmachemica.com This increased energy efficiency is a key tenet of green chemistry.

Solvent choice is another critical factor. The development of synthetic routes that use water as a solvent or are conducted under solvent-free conditions represents a significant advance in sustainability. nih.govacgpubs.orgbeilstein-journals.org Additionally, the use of biodegradable and reusable catalysts, such as L-proline, can replace more hazardous reagents and simplify purification processes. researchgate.net

Structure Activity Relationship Sar and Structural Optimization of 5 Aminothiophene 3 Sulfonamide Derivatives

Systematic Elucidation of Substituent Effects on Biological Efficacy

The biological activity of 5-aminothiophene-3-sulfonamide derivatives is exquisitely sensitive to the nature and position of various substituents. A systematic exploration of these effects is crucial for understanding the molecular interactions that govern their therapeutic efficacy.

Impact of Substituents on the Thiophene (B33073) Ring System

Research has shown that the substitution pattern on the thiophene ring is a key determinant of biological activity. For instance, in a series of MurF inhibitors, which are crucial for bacterial cell wall biosynthesis, modifications on the thiophene ring played a pivotal role in their potency. lookchem.com The introduction of different substituents at various positions of the thiophene ring can modulate the compound's binding affinity to the target enzyme. lookchem.com

Table 1: Impact of Thiophene Ring Substituents on Biological Activity

| Compound ID | Substituent at C2 | Substituent at C4 | Observed Biological Effect |

|---|---|---|---|

| A | Methyl | Phenyl | Enhanced anti-inflammatory activity researchgate.net |

| B | Unsubstituted | Aryl | Potent anticancer activity sci-hub.se |

| C | Amino | Carboxylate | Antiproliferative activity against cancer cell lines sci-hub.se |

This table is for illustrative purposes and synthesizes findings from multiple sources. Specific activity values are context-dependent.

Influence of Amino Group Modifications at Position 5

The amino group at the 5-position of the thiophene ring is a critical pharmacophoric feature. Modifications to this group can dramatically alter the compound's biological profile. The primary amino group can act as a hydrogen bond donor, a crucial interaction for binding to many biological targets.

Studies have demonstrated that acylation or sulfonylation of the 5-amino group can lead to derivatives with a wide range of pharmacological activities, including antibacterial and anticancer effects. researchgate.netglobalresearchonline.net The nature of the acyl or sulfonyl group introduced can fine-tune the electronic and steric properties of the molecule, leading to optimized interactions with the target protein. For instance, in the development of RORβ modulators, modifications at the 2-aminothiazole (B372263) ring, a bioisostere of the 5-aminothiophene moiety, were found to be critical for potency and selectivity. nih.gov

Variations within the Sulfonamide Moiety and their Pharmacological Implications

The sulfonamide group (-SO2NHR) is a cornerstone of medicinal chemistry, found in a plethora of marketed drugs with diverse therapeutic applications. nih.gov In the context of 5-aminothiophene-3-sulfonamide derivatives, the substituent (R) on the sulfonamide nitrogen plays a pivotal role in determining the pharmacological outcome.

Table 2: Pharmacological Implications of Sulfonamide Moiety Variations

| Sulfonamide Substituent (R) | Resulting Pharmacological Profile | Key Research Finding |

|---|---|---|

| Unsubstituted (-NH2) | Broad-spectrum antibacterial activity nih.gov | Essential for inhibiting bacterial dihydropteroate (B1496061) synthetase nih.gov |

| Substituted Aryl | Potent anticancer activity sci-hub.se | Introduction of a benzothiazole (B30560) moiety increased anticancer activity sci-hub.se |

| Alkyl/Cycloalkyl | Modulated enzyme inhibitory activity | A phenyl group on a cyclohexyl substituent boosted MurF inhibitor potency by 14-fold lookchem.com |

This table synthesizes general findings and specific examples from the literature.

Rational Design and Lead Optimization Strategies

The development of potent and selective 5-aminothiophene-3-sulfonamide derivatives relies heavily on rational drug design and lead optimization strategies. These approaches aim to systematically modify the lead compound to enhance its therapeutic properties while minimizing off-target effects.

Scaffold Hopping and Bioisosteric Replacements in Aminothiophene-Sulfonamide Analogs

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure of a molecule with a structurally different scaffold while retaining similar biological activity. tandfonline.comnih.gov This approach can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property. tandfonline.com In the context of aminothiophene-sulfonamide analogs, scaffold hopping can involve replacing the thiophene ring with other five- or six-membered heterocycles. nih.gov

Bioisosteric replacement is a related concept where a functional group is replaced by another group with similar physical or chemical properties, leading to a molecule with similar biological activity. u-strasbg.fr For example, the thiophene ring is often considered a bioisostere of a phenyl ring. nih.gov In the development of RORβ modulators, thiazole (B1198619) and aminothiophene were identified as viable replacements for an initial aminothiazole core, demonstrating the utility of this approach. nih.gov

Combinatorial Chemistry and High-Throughput Screening in Analog Generation

Combinatorial chemistry is a technique that enables the rapid synthesis of a large number of different but structurally related molecules, known as a library. rroij.comresearchgate.net This approach, coupled with high-throughput screening (HTS), allows for the efficient identification of "hit" compounds with desired biological activity from a vast chemical space. rroij.comnih.gov

The generation of libraries of 5-aminothiophene-3-sulfonamide analogs can be achieved through various synthetic routes, including multicomponent reactions like the Gewald reaction. sci-hub.se These libraries can then be screened against a specific biological target to identify lead compounds. Subsequent rounds of focused library synthesis and screening can then be used to optimize these leads, ultimately leading to the development of potent and selective drug candidates. rroij.comresearchgate.net This iterative process of synthesis and screening is a cornerstone of modern drug discovery. scispace.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design of 5-Aminothiophene-3-sulfonamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is instrumental in drug discovery for predicting the activity of novel molecules, optimizing lead compounds, and understanding the molecular properties that govern their therapeutic effects. mdpi.comnih.gov

Development and Validation of QSAR Models for Aminothiophene-Sulfonamides

The development of robust QSAR models is a meticulous process that involves several key stages, including dataset selection, calculation of molecular descriptors, model generation, and rigorous validation. mdpi.comnih.gov For aminothiophene-sulfonamide derivatives, researchers have employed various modeling techniques to predict their biological activities, such as anticancer and antimicrobial effects. nih.govnih.gov

A crucial first step is the compilation of a dataset of aminothiophene-sulfonamide analogs with their corresponding biological activities, often expressed as IC50 values (the concentration required to inhibit a biological process by 50%). nih.gov These values are typically converted to a logarithmic scale (pIC50) for QSAR analysis. nih.gov

Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. mdpi.com These can range from simple 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) to more complex 3D descriptors that account for the spatial arrangement of atoms. qub.ac.uk

Multiple linear regression (MLR) and other advanced statistical methods like artificial neural networks (ANN) are commonly used to build the QSAR models. jbclinpharm.orgjbclinpharm.org The goal is to generate an equation that accurately predicts the biological activity based on a selection of the most relevant descriptors. jbclinpharm.orgsums.ac.ir

Validation of the QSAR model is paramount to ensure its predictive power and robustness. nih.gov This is typically achieved through internal validation (e.g., cross-validation) and external validation using a separate set of compounds (a test set) that were not used in the model development. mdpi.comnih.gov Statistical parameters such as the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and Fischer's F-test are used to assess the quality of the model. jbclinpharm.orgjbclinpharm.org

For instance, in a study on ortho-amino thiophene carboxamide derivatives, a QSAR model was developed to predict their cytotoxic activity against hepatocellular carcinoma. nih.gov The resulting model showed a good correlation between the experimental and predicted pIC50 values, with an R² of 0.822, indicating its potential for predicting the activity of new analogs. nih.gov

Table 1: Exemplary Data for QSAR Model Development of Aminothiophene Derivatives

| Compound | Experimental pIC50 | Predicted pIC50 | Residual |

| 12 | 4.35 | 4.31 | 0.04 |

| 18 | 4.79 | 4.88 | -0.09 |

| 21 | 5.42 | 5.31 | 0.11 |

This table is based on data for external validation of a QSAR model for ortho-amino thiophene carboxamide derivatives as reported in a study on VEGFR-2 inhibitors. nih.gov

Application of QSAR in Identifying Key Pharmacophoric Features

A significant application of QSAR is the identification of key pharmacophoric features, which are the essential structural elements of a molecule responsible for its biological activity. mdpi.com By analyzing the descriptors that contribute most significantly to the QSAR equation, researchers can deduce which molecular properties are crucial for potent activity.

Pharmacophore modeling, often used in conjunction with QSAR, helps to visualize the three-dimensional arrangement of these essential features. mdpi.comresearchgate.net A pharmacophore model typically includes features like hydrogen bond acceptors and donors, aromatic rings, and hydrophobic centers. mdpi.com

For example, 3D-QSAR studies on aryl sulfonamide derivatives have highlighted the importance of steric and electrostatic fields in determining their inhibitory activity. qub.ac.uk The resulting models can generate contour maps that indicate regions where bulky or electron-donating/withdrawing groups would be favorable or unfavorable for activity, thus guiding the design of more potent inhibitors. nih.gov

In the context of aminothiophene-sulfonamides, QSAR studies have revealed the importance of specific substitutions on the thiophene and sulfonamide moieties. For instance, studies on related sulfonamide derivatives have shown that the presence of certain substituents can significantly influence their inhibitory potency against various enzymes. nih.govresearchgate.net

Table 2: Key Molecular Descriptors and Their Influence on the Activity of Sulfonamide Derivatives

| Descriptor | Influence on Activity | Rationale |

| Molecular Weight | Positive Correlation | May indicate that larger molecules with more interaction points have higher activity. researchgate.net |

| Polarizability | Positive Correlation | Suggests that molecules that can easily have their electron clouds distorted can form stronger interactions with the target. nih.gov |

| Electronegativity | Positive Correlation | Indicates the importance of electron-withdrawing or electron-donating groups in specific positions for activity. nih.gov |

| Presence of C-F bond | Positive Correlation | May enhance binding affinity or improve pharmacokinetic properties. nih.gov |

This table is a generalized representation based on findings from QSAR studies on various sulfonamide derivatives. nih.gov

By integrating the insights gained from QSAR and pharmacophore modeling, medicinal chemists can rationally design novel 5-aminothiophene-3-sulfonamide derivatives with enhanced biological activity. This predictive approach accelerates the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success, thereby saving time and resources. mdpi.com

Preclinical Mechanistic Investigations of 5 Aminothiophene 3 Sulfonamide Derivatives

Molecular Target Identification and Engagement

The initial stages of understanding the pharmacological potential of 5-aminothiophene-3-sulfonamide derivatives involve identifying their direct molecular targets and characterizing the nature of their interaction.

Research has demonstrated that derivatives based on the aminothiophene sulfonamide scaffold can act as potent inhibitors of various enzyme families, most notably carbonic anhydrases and protein kinases.

Carbonic Anhydrase Inhibition: Thiophene (B33073) sulfonamides have been investigated as inhibitors of human carbonic anhydrase (hCA) isozymes, which are zinc-containing metalloenzymes involved in numerous physiological processes. nih.gov Certain 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) derivatives, which share structural motifs, have shown significant inhibitory activity against hCA-I and hCA-II. drugbank.com Studies revealed that these new derivatives were often more potent inhibitors of hCA-II compared to the parent compounds. drugbank.com For instance, a series of pyrazole (B372694) carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide demonstrated Ki values significantly lower than the parent compound, indicating a stronger binding affinity. drugbank.com Mono-substituted compounds within this class showed a notable selectivity for hCA II, with the most effective derivative recording an IC₅₀ value of 16.7 nM. mdpi.com

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isozymes by Sulfonamide Derivatives

| Compound Class | Target Isozyme | Activity Measurement | Result | Citation |

|---|---|---|---|---|

| Pyrazole amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide | hCA-II | Kᵢ | More potent than parent compound | drugbank.com |

| Mono-substituted acetazolamide-based derivatives | hCA-II | IC₅₀ | 16.7 nM | mdpi.com |

| N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methane sulfonamide | hCA-I | Kᵢ | 46 µM | nih.gov |

| N-(1,2,3,4-tetrahydronaphthalene-2-yl)methanesulfonamide | hCA-II | Kᵢ | 94 µM | nih.gov |

Kinase Inhibition: The thiophene core is also a key feature in the design of kinase inhibitors targeting signaling pathways crucial for cancer cell proliferation and survival.

VEGFR-2 Inhibition: Certain ortho-amino thiophene carboxamides have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase in angiogenesis. nih.gov The most active derivatives, compounds 5 and 21 from one study, displayed significant inhibitory activity against VEGFR-2. nih.gov

PI3K Inhibition: Highly selective inhibitors of phosphatidylinositol-3-kinases (PI3Ks) have been developed from tetra-substituted thiophene scaffolds. researchgate.net Through structure-based drug design, compounds with subnanomolar potency for PI3Kα and high selectivity against mTOR kinase were discovered. researchgate.net Fused heterocyclic systems, such as thieno[3,2-d]pyrimidines derived from aminothiophenes, have also yielded potent PI3K inhibitors like GDC-0941 (Pictilisib). srce.hrsci-hub.se

Other Kinases: Further studies have shown that thiophene derivatives can inhibit other kinases. For example, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) was found to inhibit WEE1 kinase. nih.gov Additionally, certain thieno[2,3-d]pyrimidine (B153573) derivatives showed significant inhibitory activity against FLT3 kinase. bohrium.com

Table 2: Kinase Inhibition by Thiophene Derivatives

| Compound | Target Kinase | Activity Measurement | Result | Citation |

|---|---|---|---|---|

| Thiophene carboxamide derivative 5 | VEGFR-2 | IC₅₀ | 0.59 µM | nih.gov |

| Thiophene carboxamide derivative 21 | VEGFR-2 | IC₅₀ | 1.29 µM | nih.gov |

| Tetra-substituted thiophenes | PI3Kα | Potency | Subnanomolar | researchgate.net |

| Thieno[2,3-d]pyrimidine derivative 5 | FLT3 | Inhibition | High | bohrium.com |

| BU17 | WEE1 | Inhibition | Effective | nih.gov |

Computational molecular docking studies have been instrumental in predicting and explaining the binding modes of 5-aminothiophene-3-sulfonamide derivatives to their protein targets. These in silico analyses reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Molecular docking of ortho-amino thiophene carboxamides into the VEGFR-2 binding site helped to rationalize their inhibitory activity. nih.gov Similarly, docking studies of thiophene sulfonamide derivatives against targets like E. coli gyrase B and dihydrofolate reductase (DHFR) have shown promising binding energies, suggesting potential antibacterial applications. researchgate.netnih.gov In one study, a thienopyrimidine–sulfadiazine (B1682646) hybrid (compound 12ii) showed strong binding to the DHFR active site, forming hydrogen bonds with key residues like THR46, LYS 45, and GLN 95. nih.gov The sulfur atom within the thiophene ring is considered an excellent feature for enhancing drug-receptor interactions, partly by participating in hydrogen bonding. nih.gov

In silico screening of thieno[2,3-d]pyrimidine derivatives against FLT3 kinase revealed strong binding affinities, and docking of hit compound 4 against the JAK2 kinase inhibitor binding site also showed favorable interactions. bohrium.comnih.gov

Table 3: Molecular Docking Studies of Thiophene Derivatives

| Compound Class | Protein Target | Key Interactions/Findings | Citation |

|---|---|---|---|

| Thiophene sulfonamides | E. coli gyrase B | Docking scores from -6 to -12 kcal/mol | researchgate.net |

| Thienopyrimidine–sulfonamide hybrids | Dihydrofolate reductase (DHFR) | H-bonds with THR46, LYS 45, GLN 95 | nih.gov |

| Thieno[2,3-d]pyrimidines | FLT3 Kinase | Promising binding affinity | bohrium.com |

| Benzo[b]thiophene derivative 4 | JAK2 Kinase | Favorable binding energy | nih.gov |

Cellular Pathway Modulation and Biological Process Disruption

Beyond direct target engagement, the efficacy of these compounds is determined by their ability to modulate complex cellular pathways and disrupt essential biological processes, ultimately leading to outcomes like cell death or growth arrest.

A common mechanism of action for anticancer agents is the disruption of the cell cycle and the induction of programmed cell death (apoptosis). Several aminothiophene derivatives have demonstrated these capabilities in preclinical cancer models.

Cell Cycle Arrest: Studies have shown that aminothiophene derivatives can induce cell cycle arrest at various phases.

The thiophene carboxamide derivatives 5 and 21 were found to cause cell cycle arrest at the G2/M phase in HepG-2 and HCT-116 cancer cells. nih.gov

A tetrahydrobenzo[b]thiophene derivative, BU17, also induced dose-dependent G2/M accumulation and cell cycle arrest in A549 lung cancer cells. nih.gov

Other aminothiophene derivatives, SB-44 and SB-83, led to a significant increase in the percentage of cells in the sub-G1 phase, which is often indicative of apoptotic cells. benthamscience.com

In MCF-7 breast cancer cells, thiophene derivatives SB-44, SB-83, and SB-200 all induced a significant arrest in the G0/G1 phase. researchgate.net

Another benzo[b]thiophene derivative (compound 4) caused an increase in cell populations at both the S-phase and G2/M-phase in MCF-7 cells. nih.gov

Apoptosis Induction: The induction of apoptosis is a key indicator of anticancer activity.

The apoptotic effects of thiophene carboxamides 5 and 21 were correlated with an elevation of the tumor suppressor protein p53, an increased Bax/Bcl-2 ratio (pro-apoptotic), and a rise in caspase-3/7 activity. nih.gov

The derivative SB-200 was shown to induce apoptosis, evidenced by an increase in cleaved PARP, a key substrate of executioner caspases. benthamscience.com

The compound BU17 was also found to induce apoptosis through the enhanced expression of caspases 3 and 9. nih.gov

Furthermore, select thieno[2,3-d]pyrimidine derivatives were shown to induce significant early apoptosis in HT-29 and HepG-2 cells. bohrium.com

Table 4: Cellular Effects of Aminothiophene Derivatives

| Compound(s) | Cell Line(s) | Effect on Cell Cycle | Apoptotic Mechanism | Citation |

|---|---|---|---|---|

| Thiophene carboxamides 5 & 21 | HepG-2, HCT-116 | G2/M arrest | Increased p53, Bax/Bcl-2 ratio, caspase-3/7 | nih.gov |

| SB-83, SB-44 | Prostate & Cervical Cancer | Increase in sub-G1 phase | - | benthamscience.com |

| SB-200 | Prostate & Cervical Cancer | Decrease in S/G2/M | Increased cleaved PARP | benthamscience.com |

| SB-44, SB-83, SB-200 | MCF-7 | G0/G1 arrest | - | researchgate.net |

| BU17 | A549 | G2/M arrest | Increased caspase 3 & 9 | nih.gov |

| Benzo[b]thiophene derivative 4 | MCF-7 | S and G2/M arrest | Apoptosis induction | nih.gov |

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell proliferation, growth, and survival; its aberrant activation is a hallmark of many cancers. researchgate.net Thiophene-based derivatives have been specifically designed to target this pathway.

The human homolog of the viral Akt kinase is a serine/threonine protein kinase that mediates downstream events associated with PI3K. google.com The development of tetra-substituted thiophenes as highly selective PI3K inhibitors demonstrates a structure-based approach to targeting this pathway. researchgate.net By installing a critical triazole moiety, researchers were able to maintain an intricate hydrogen-bonding network within the PI3K receptor, leading to enhanced potency and selectivity. researchgate.net Furthermore, thieno[3,2-d]pyrimidines, which can be synthesized from aminothiophene precursors, have been identified as potent inhibitors of the PI3K/AKT/mTOR signaling pathway. srce.hr The derivative GDC-0941 (Pictilisib) is a notable example of a thienopyrimidine that potently inhibits PI3K and has advanced to clinical trials. sci-hub.se

Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. mdpi.com Several studies have indicated that thiophene derivatives can exert their effects by interfering with tubulin polymerization. dovepress.comdovepress.com

Specifically, the ortho-amino thiophene carboxamide derivatives 5 and 21, in addition to inhibiting VEGFR-2, were found to be potent inhibitors of β-tubulin polymerization, showing 73% and 86% inhibition, respectively. nih.gov Another derivative, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17), was also identified as a tubulin polymerization inhibitor, contributing to its antiproliferative activity. nih.gov This dual-targeting ability—acting on both signaling kinases and structural components like tubulin—represents a promising strategy for developing effective anticancer agents.

Mechanistic Insights into Anti-Microbial Activity

The antimicrobial properties of sulfonamides are well-established, and their conjugation with a thiophene moiety is a strategy to enhance and broaden their activity. Thiophene-containing compounds are known to possess a wide range of pharmacological effects, including antimicrobial and anti-inflammatory actions. researchgate.netresearchgate.net The incorporation of a thiophene ring into sulfonamide derivatives can yield compounds with promising antibacterial activity against various bacterial strains. globalresearchonline.net

Bacterial Membrane Permeabilization Studies

Currently, there is a notable lack of specific studies investigating the direct effects of 5-aminothiophene-3-sulfonamide derivatives on bacterial membrane permeabilization. General research on sulfonamide derivatives suggests that they can inhibit bacterial growth, but detailed mechanisms regarding membrane disruption are not fully elucidated for this particular subclass.

Interaction with Bacterial Outer Membrane Proteins (OMPs)

Detailed experimental data on the interaction of 5-aminothiophene-3-sulfonamide derivatives with bacterial outer membrane proteins (OMPs) are scarce. However, computational and molecular docking studies on related sulfonamide derivatives have provided some theoretical insights. These studies suggest that sulfonamide compounds can interact with key bacterial enzymes, such as penicillin-binding proteins (PBPs). For instance, molecular docking studies of some sulfonamide derivatives have shown favorable hydrogen bond interactions with amino acid residues like GLY 664, VAL 662, and ARG 426 in the active site of PBP-2X, with docking scores comparable to the standard drug cefuroxime. rjb.ro

Furthermore, in silico studies of thienopyrimidine–sulfonamide hybrids have explored their binding affinity to dihydrofolate reductase (DHFR), a crucial enzyme in bacterial folate synthesis. mdpi.com This suggests a potential mechanism of action for aminothiophene sulfonamides, aligning with the classical antibacterial mechanism of sulfonamides which act as competitive inhibitors of dihydropteroate (B1496061) synthase, another key enzyme in the folate pathway.

Anti-inflammatory Mechanisms

Thiophene derivatives are recognized for their anti-inflammatory potential, with some commercial drugs like Tinoridine and Tiaprofenic acid featuring this scaffold. mdpi.com The mechanisms often involve the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.comnih.gov

For aminothiophene analogs, one of the proposed anti-inflammatory mechanisms is the inhibition of reactive oxygen species (ROS) produced by phagocytes. researchgate.net Some synthetic 2-aminothiophene analogs have demonstrated anti-inflammatory potential, with certain compounds exhibiting significant activity in this regard. researchgate.net

Molecular docking studies have been employed to predict the anti-inflammatory activity of thiophene-based compounds. These in silico analyses have shown that thiophene derivatives can exhibit significant binding energies with COX-2 and 5-LOX enzymes, suggesting their potential as inhibitors of these key inflammatory targets. mdpi.com For instance, a hybrid compound containing a benzothiophene (B83047) moiety showed increased interaction energy against both COX-2 and 5-LOX. mdpi.com While these studies provide a theoretical framework, specific experimental validation for 5-aminothiophene-3-sulfonamide derivatives is needed to confirm these mechanisms.

Other Mechanistic Studies

Beyond direct antimicrobial and anti-inflammatory actions, the broader class of thiophene derivatives has been investigated for a variety of other biological activities. These include potential applications as anticancer and antiviral agents. researchgate.net Research into thiophene-2-carboxamide derivatives, which share structural similarities with the aminothiophene core, has revealed antioxidant properties and antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

In silico research on sulfonamide derivatives has also explored their potential as inhibitors of other therapeutic targets, such as BRD4, which is relevant in the context of acute myeloid leukemia. researchgate.net These computational approaches, including 3D-QSAR, HQSAR, and molecular dynamics simulations, help in understanding the structural requirements for potent inhibitory activity. researchgate.net

The following table summarizes the types of mechanistic studies conducted on related aminothiophene and sulfonamide derivatives, highlighting the need for more focused research on 5-aminothiophene-3-sulfonamide.

| Mechanistic Study Category | Compound Class Investigated | Key Findings/Targets |

| Antimicrobial | Thiophene-Sulphonamide Derivatives | Potential for good antibacterial activity against various bacterial cultures. globalresearchonline.net |

| Sulfonamide Derivatives | Docking studies suggest interaction with Penicillin-Binding Protein 2X (PBP-2X). rjb.ro | |

| Thienopyrimidine–Sulfonamide Hybrids | In silico screening against Dihydrofolate Reductase (DHFR). mdpi.com | |

| Anti-inflammatory | Aminothiophene Analogs | Inhibition of Reactive Oxygen Species (ROS). researchgate.net |

| Thiophene-based Compounds | In silico studies show potential inhibition of COX-2 and 5-LOX. mdpi.com | |

| Other | Thiophene-2-carboxamide Derivatives | Antioxidant and broad-spectrum antibacterial activity. nih.gov |

| Sulfonamide Derivatives | In silico studies on BRD4 inhibition for potential anticancer applications. researchgate.net |

Computational and Theoretical Chemistry of 5 Aminothiophene 3 Sulfonamide

Quantum Chemical Calculations for Molecular and Electronic Characterization

Quantum chemical calculations are fundamental to characterizing the intrinsic properties of 5-Aminothiophene-3-sulfonamide. These methods model the electronic structure of the molecule to predict its geometry, vibrational modes, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For thiophene (B33073) sulfonamide derivatives, calculations are often performed using specific functionals and basis sets, such as the B3LYP functional with a 6-311G(d,p) basis set, to accurately predict geometric parameters. mdpi.comresearchgate.net

The geometry optimization process calculates bond lengths, bond angles, and dihedral angles that correspond to a minimum energy state on the potential energy surface. For instance, in related thiophene sulfonamide structures, the intramolecular distances of the S-C bonds within the thiophene ring are typically calculated to be in the range of 1.73 Å to 1.75 Å. mdpi.comresearchgate.net The bond lengths for the sulfonamide group, specifically the S=O and S-N bonds, are also determined with high precision. mdpi.comresearchgate.net The absence of any imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. mdpi.com

Vibrational analysis using DFT also predicts the infrared (IR) spectrum of the molecule. Each vibrational mode corresponds to a specific molecular motion, such as stretching or bending of bonds. For thiophene sulfonamide derivatives, characteristic vibrational frequencies are assigned to functional groups like the N-H stretches of the amino group and the symmetric and asymmetric stretches of the SO2 group in the sulfonamide moiety. mdpi.comacs.org For example, the NH2 group often shows stretching vibrations in the high-frequency region of the spectrum, typically around 3590–3610 cm⁻¹. mdpi.com

Table 1: Representative Geometric Parameters for Thiophene Sulfonamide Derivatives from DFT Calculations

| Parameter | Typical Calculated Value Range |

|---|---|

| S1–C2 Bond Length (Thiophene) | 1.73 - 1.75 Å |

| C5–S1 Bond Length (Thiophene) | 1.73 - 1.75 Å |

| S=O Bond Length (Sulfonamide) | 1.45 - 1.46 Å |

| S–NH2 Bond Length (Sulfonamide) | 1.67 - 1.68 Å |

| O=S=O Bond Angle (Sulfonamide) | 120.46° - 121.18° |

Source: Data derived from studies on thiophene sulfonamide derivatives. mdpi.comresearchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the electronic properties and reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. tandfonline.comnih.gov

A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. tandfonline.com For thiophene derivatives, the HOMO is often distributed over the entire molecule, consisting of the π-orbitals of the thiophene ring and the lone pair of electrons on the heteroatoms. The LUMO is typically composed of the π-antibonding orbitals. tandfonline.com In studies of related aminothiophene derivatives, the HOMO-LUMO gap has been found to significantly influence the molecule's bioactivity. tandfonline.comnih.gov The distribution and energy of these orbitals provide insights into intramolecular charge transfer processes, which are often described as π → π and n → π* transitions. tandfonline.com

Table 2: Frontier Molecular Orbital Energies and Energy Gaps for Related Thiophene Derivatives (eV)

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Amino Thiophene Derivatives | -5.58 to -5.91 | -1.99 to -2.73 | 3.11 - 3.83 |

| Thienopyrimidine Derivatives | - | - | ~4.0 |

Source: Data compiled from studies on various thiophene derivatives. tandfonline.comnih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on the surface of a molecule. It helps to identify the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.netsemanticscholar.org

The MEP map uses a color scale to represent the electrostatic potential. Red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential), which are favorable for nucleophilic attack. researchgate.net In thiophene sulfonamide derivatives, the negative potential is typically concentrated around the oxygen atoms of the sulfonamide group, making them likely sites for interaction with electrophiles or hydrogen bond donors. researchgate.netsemanticscholar.org The positive potential is often located around the amino group's hydrogen atoms, indicating their potential role as hydrogen bond donors. semanticscholar.org

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. researchgate.netscirp.org These include:

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. researchgate.nettandfonline.com

Chemical Hardness (η): Measures the resistance of a molecule to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (ELUMO - EHOMO) / 2. researchgate.nettandfonline.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). researchgate.netscirp.org

These descriptors are instrumental in comparing the reactivity of different molecules within a series. For instance, studies on thiophene derivatives have utilized these parameters to correlate theoretical predictions with experimentally observed reactivity. acs.org

Table 3: Calculated Global Reactivity Descriptors for Thiophene Sulfonamide Derivatives (eV)

| Compound | Chemical Potential (μ) | Chemical Hardness (η) | Electrophilicity Index (ω) |

|---|---|---|---|

| Derivative A | -3.95 | 1.84 | 4.25 |

| Derivative B | -4.10 | 1.95 | 4.31 |

| Derivative C | -3.88 | 1.79 | 4.20 |

Source: Representative data from computational studies on thiophene sulfonamide derivatives. researchgate.nettandfonline.com

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling techniques, particularly molecular docking, are employed to predict how a ligand such as 5-Aminothiophene-3-sulfonamide might bind to a specific biological target, typically a protein or enzyme.

Molecular docking simulations place the ligand into the active site of a receptor and score the potential binding poses based on their energetic favorability. This process helps to elucidate the most likely binding mode and identifies the key intermolecular interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

For thiophene sulfonamide derivatives, docking studies have been performed against various biological targets to explore their therapeutic potential. nih.govresearchgate.net For example, docking simulations of thiophene sulfonamides with the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis have revealed significant binding interactions. nih.gov The results of these simulations include docking scores, which indicate the binding affinity, and a detailed "interaction fingerprint" that maps the specific amino acid residues involved in the binding. Compounds demonstrating high docking scores (e.g., more negative than -11 kcal/mol) are considered promising candidates for further investigation. nih.gov These computational predictions are invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. scirp.orgnih.gov

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| 5-Aminothiophene-3-sulfonamide |

| Thiophene |

Prediction of Binding Affinities and Free Energy of Binding

The prediction of binding affinities and the free energy of binding are crucial computational methods for evaluating the potential of a molecule as a drug candidate. These techniques estimate the strength of the interaction between a ligand, such as 5-Aminothiophene-3-sulfonamide, and a biological target, typically a protein receptor.

Detailed research findings from molecular docking studies on various thiophene sulfonamide derivatives show a range of binding energies, often reported in kcal/mol. scirp.orgnih.gov For instance, studies on related thienopyrimidine-sulfonamide hybrids have reported binding energy scores against specific enzymes like Fibroblast Growth Factor Receptor-1 (FGFR-1). nih.gov These scores are calculated using software that places the ligand into the binding site of a protein and evaluates the fit based on intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govmdpi.com

While specific binding affinity data for 5-Aminothiophene-3-sulfonamide against particular receptors are not available in the reviewed literature, the established methodology would involve:

Selection of a Protein Target: A receptor of interest would be identified.

Molecular Docking Simulation: Computational software would be used to predict the most likely binding pose of the compound within the receptor's active site.

Scoring and Energy Calculation: The software calculates a score representing the predicted binding affinity. Lower energy values typically indicate a more favorable binding interaction.

For related compounds, docking studies have successfully predicted binding modes and have been used to rationalize structure-activity relationships. nih.gov However, without experimental validation, these predictions remain theoretical.

Table 1: Representative Binding Energy Data for Related Thiophene Derivatives (Illustrative) This table illustrates the type of data generated for related compounds, as specific data for 5-Aminothiophene-3-sulfonamide is not available.

| Compound Class | Target Protein | Reported Binding Energy (kcal/mol) |

|---|---|---|

| Thienopyrimidine/Sulfonamide Hybrids | FGFR-1 | -5.2 to -6.9 |

| Thienopyrimidine/Sulfonamide Hybrids | Caspase-3 | -4.1 to -6.5 |

Conformational Analysis and Ligand Dynamics in Receptor Pockets

Conformational analysis investigates the different three-dimensional shapes a molecule can adopt, which is critical for its interaction with a receptor. The conformation of 5-Aminothiophene-3-sulfonamide, both in solution and within a protein's binding pocket, would significantly influence its biological activity.

When a ligand binds to a receptor, it adopts a specific "bioactive conformation." Computational methods can explore the dynamics of the ligand within the receptor pocket to understand how it maintains this conformation and interacts with surrounding amino acid residues. This analysis can reveal key interactions that are essential for binding.

For the specific compound 5-Aminothiophene-3-sulfonamide, a detailed conformational analysis or a study of its dynamics within a receptor pocket has not been reported in the searched literature. Such an analysis would typically use molecular dynamics simulations to observe the movement and flexibility of the ligand over time when bound to its target.

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulations are powerful computational tools that model the physical movements of atoms and molecules over time. These simulations provide detailed insights into the dynamic behavior of compounds like 5-Aminothiophene-3-sulfonamide, both alone in solution and when interacting with biological macromolecules.

Conformational Stability and Flexibility of 5-Aminothiophene-3-sulfonamide in Solution

MD simulations can be used to study how 5-Aminothiophene-3-sulfonamide behaves in a solvent, such as water, which mimics physiological conditions. These simulations track the molecule's movements, revealing its stable conformations and the transitions between them. This information is crucial because a molecule's flexibility or rigidity can impact its ability to bind to a receptor.

For example, MD simulations have been employed to understand the reactivity and interactions of other thiophene derivatives in different solvents. acs.orgnih.gov These studies analyze how the solvent interacts with the solute and influences its conformational preferences. A theoretical study on 4-aminothiophene derivatives indicated that the molecules adopted a non-planar configuration. tandfonline.com

A specific MD simulation to determine the conformational stability and flexibility of 5-Aminothiophene-3-sulfonamide in solution has not been found in the reviewed literature. Such a study would provide data on:

Root Mean Square Deviation (RMSD) to assess structural stability.

Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule.

Analysis of dihedral angles to characterize conformational changes over time.

Protein-Ligand Complex Dynamics and Water Mediated Interactions

Once a ligand is docked into a protein, MD simulations can be performed on the entire complex. This provides a dynamic view of the interaction, which is more realistic than the static picture from molecular docking. These simulations can assess the stability of the predicted binding pose and reveal the role of water molecules in mediating the interaction.

Water molecules can form hydrogen bond bridges between a ligand and a protein, playing a critical role in the stability of the complex. MD simulations are uniquely suited to identify these water-mediated interactions.

Future Research Directions and Translational Perspectives for 5 Aminothiophene 3 Sulfonamide

Exploration of Underexplored Biological Targets and Therapeutic Areas

The primary focus of research on thiophene-based sulfonamides has been on a few well-established targets, leaving a wide field of potential applications unexplored. A significant body of work has identified derivatives of this scaffold as potent inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II. nih.govresearchgate.net Additionally, research has demonstrated their potential as antitubercular agents against multidrug-resistant strains by targeting enzymes like DprE1 nih.gov, and as activators of the SH2-containing inositol (B14025) polyphosphate 5-phosphatase 1 (SHIP1), which is a target for inflammatory disorders and potentially Alzheimer's disease. nih.govsemanticscholar.org

Future research should systematically investigate other enzyme families and receptor classes. Given the diverse biological activities reported for thiophene (B33073) derivatives, including anti-inflammatory, antimicrobial, and anticancer effects, a broader screening approach is warranted. nih.govnih.gov For instance, the demonstrated inhibition of kinases like VEGFR-2 and CHK1 by related compounds suggests that a comprehensive kinome screening of 5-aminothiophene-3-sulfonamide derivatives could reveal novel anticancer targets. nih.gov Similarly, exploring their effects on other microbial enzymes beyond those in Mycobacterium tuberculosis could uncover new broad-spectrum antimicrobial agents.

Table 1: Investigated and Potential Therapeutic Areas for Thiophene Sulfonamide Derivatives

| Therapeutic Area | Investigated Targets | Potential Future Targets/Areas | Rationale |

|---|---|---|---|

| Oncology | Carbonic Anhydrases, VEGFR-2, β-tubulin, Topoisomerase II nih.govnih.gov | Other Tyrosine Kinases, Cell Cycle Regulators, Epigenetic Targets | Thiophene scaffolds are present in various kinase inhibitors; broad anticancer activity suggests multiple mechanisms. nih.gov |

| Infectious Diseases | M. tuberculosis DprE1, Dihydropteroate (B1496061) Synthase nih.govmdpi.com | Fungal Enzymes, Viral Proteases, Biofilm Formation Pathways | The sulfonamide moiety is a classic antibacterial pharmacophore; the thiophene ring offers structural diversity for new targets. mdpi.com |

| Neurological Disorders | SHIP1 (Alzheimer's Disease) nih.gov | Adenosine (B11128) Receptors, Other Phosphatases, Ion Channels | Thiophene derivatives have been shown to act as adenosine receptor antagonists. mdpi.com |

| Inflammatory Diseases | SHIP1, Cyclooxygenase (COX), Lipoxygenase (LOX) nih.govresearchgate.net | Pro-inflammatory Cytokine Receptors, Janus Kinases (JAKs) | Known anti-inflammatory properties suggest modulation of key signaling pathways in inflammation. nih.gov |

Development of Advanced Synthetic Methodologies for Enhanced Accessibility and Diversity

The synthesis of 5-aminothiophene-3-sulfonamide derivatives has been achieved through various established chemical reactions. The Gewald reaction, a multi-component condensation, is a common method for creating the 2-aminothiophene core. Other approaches include the cyclization of versatile precursors with halogenated reagents and subsequent modifications. tandfonline.comsemanticscholar.org While effective, these methods can sometimes lack efficiency or the flexibility needed to generate large, diverse chemical libraries for high-throughput screening.

Future efforts should focus on developing more advanced and sustainable synthetic strategies. The use of eco-friendly, catalyst-driven multi-component reactions (MCRs) presents an opportunity to produce these compounds with high yields and structural diversity in a more environmentally conscious manner. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful tool for introducing a wide array of substituents onto the thiophene ring, thereby enabling a more thorough exploration of the structure-activity relationship (SAR). beilstein-journals.org The development of scalable routes that begin with the sulfonamide group already in place on an aromatic ring and then construct the thiophene moiety can also streamline the synthesis of diverse analogues. beilstein-journals.org

Table 2: Comparison of Synthetic Methodologies for Thiophene Derivatives

| Methodology | Description | Advantages | Areas for Improvement |

|---|---|---|---|

| Gewald Reaction | Condensation of a carbonyl compound, an active methylene (B1212753) nitrile, and elemental sulfur. | One-pot synthesis, good yields for 2-aminothiophenes. | Limited substitution patterns, use of elemental sulfur. |

| Cyclization of Precursors | Intramolecular cyclization of functionalized acrylamide (B121943) or thiocarbamoyl precursors. tandfonline.comsemanticscholar.org | Access to diverse substitution patterns based on precursor availability. | Multi-step process, may require specific and sometimes harsh reagents. |

| Multi-Component Reactions (MCRs) | Combining three or more reactants in a single step to form the final product. | High efficiency, atom economy, potential for library synthesis. researchgate.net | Catalyst development, optimizing reaction conditions for diverse substrates. |

| Palladium-Catalyzed Cross-Coupling | Forming carbon-carbon or carbon-heteroatom bonds using a palladium catalyst. beilstein-journals.org | High functional group tolerance, precise control over substitution. | Catalyst cost, removal of metal impurities. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Computational methods are already playing a significant role in the study of thiophene sulfonamides. Molecular docking and Density Functional Theory (DFT) calculations have been used to predict binding modes with target proteins like carbonic anhydrase and DprE1, and to understand the structural and electronic properties of these molecules. nih.govnih.govbohrium.com These studies provide valuable insights into the potential mechanisms of action and help rationalize observed biological activities. mdpi.com

The next frontier is the full integration of artificial intelligence (AI) and machine learning (ML) into the discovery pipeline. AI/ML models can be trained on existing SAR data from diverse thiophene sulfonamide libraries to predict the biological activity of novel, virtual compounds. This in silico screening can vastly accelerate the identification of promising candidates and prioritize synthetic efforts. Furthermore, ML algorithms can build predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify compounds with favorable drug-like characteristics early in the design phase. scirp.org By analyzing complex datasets that correlate structure with activity and toxicity, AI can guide the design of derivatives with enhanced potency and minimized off-target effects.

Elucidation of Comprehensive Mechanistic Action Pathways

While primary molecular targets for some 5-aminothiophene-3-sulfonamide derivatives have been identified, a comprehensive understanding of their full mechanism of action is often lacking. For example, some thiophene-based sulfonamides are known to inhibit carbonic anhydrases via a noncompetitive mechanism, binding to a site outside the catalytic center. nih.govresearchgate.net In tuberculosis, the proposed target is the DprE1 enzyme nih.gov, and in cancer, targets include VEGFR-2 and tubulin. nih.gov

Future research must move beyond identifying the initial binding event to elucidating the complete downstream signaling cascade. Techniques such as proteomics and transcriptomics can reveal how the inhibition of a primary target by a 5-aminothiophene-3-sulfonamide derivative affects global protein expression and cellular pathways. Understanding these broader mechanistic pathways is crucial. For instance, it could explain the polypharmacology (activity against multiple targets) of these compounds and help predict potential synergistic interactions or off-target effects. Computational studies can also shed light on complex reaction pathways, such as potential rearrangements that the molecule might undergo to exert its effect. acs.org

Opportunities for Combination Therapies with Existing Agents

The use of combination therapies is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer and infectious diseases. This approach can enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity by allowing for lower doses of individual agents. Sulfonamide drugs have a history of being used in combination, such as sulfadiazine (B1682646) with pyrimethamine (B1678524) for toxoplasmosis. nih.gov

Given the diverse mechanisms of action of 5-aminothiophene-3-sulfonamide derivatives, there are significant opportunities for their use in combination therapies. For derivatives that act as VEGFR-2 inhibitors, combining them with standard cytotoxic chemotherapeutics could offer a powerful anti-angiogenic and cytotoxic dual punch against solid tumors. nih.govgoogle.com For antitubercular derivatives, a combination with existing TB drugs that have different mechanisms of action could help combat the emergence of resistant strains. The potential for synergistic effects, where the combined effect of two drugs is greater than the sum of their individual effects, should be systematically explored. mdpi.comontosight.ai

Potential for Prodrug Design and Targeted Delivery Strategies

A significant challenge in drug development is optimizing the pharmacokinetic properties of a lead compound. Issues such as poor solubility, low bioavailability, or lack of target specificity can prevent a potent molecule from becoming a successful drug. Prodrug design and targeted delivery are two powerful strategies to overcome these hurdles. nih.govjns.edu.af A prodrug is an inactive or less active form of a drug that is converted to the active form in vivo, often to improve properties like water solubility or cell permeability. nih.gov

The 5-aminothiophene-3-sulfonamide scaffold contains functional groups, such as the amine and sulfonamide moieties, that are amenable to chemical modification for prodrug development. nih.govnih.gov For example, creating a more water-soluble prodrug could enable parenteral administration of an otherwise poorly soluble compound. nih.gov

Targeted delivery strategies aim to concentrate a drug at its site of action, thereby increasing efficacy and reducing systemic side effects. jns.edu.af This can be achieved by conjugating the 5-aminothiophene-3-sulfonamide derivative to a targeting ligand (e.g., an antibody or peptide that recognizes a tumor-specific antigen) or by encapsulating it within a nanoparticle system that preferentially accumulates in target tissues like tumors or sites of inflammation. jns.edu.affrontiersin.org Such strategies hold immense promise for translating the potent in vitro activity of these compounds into effective and safe in vivo therapies.

Q & A

Q. What are the standard synthetic routes for 5-Aminothiophene-3-sulfonamide, and how can reaction conditions be optimized for yield?

Methodological Answer:

- Core Synthesis : Start with thiophene derivatives as precursors. Bromination at the 5-position followed by sulfonamide formation via reaction with chlorosulfonic acid and subsequent amination is a common route .

- Optimization Steps :

- Vary reaction temperature (60–100°C) and solvent polarity (e.g., DMF vs. THF) to assess impact on sulfonamide group incorporation.

- Monitor purity using HPLC and adjust stoichiometric ratios (e.g., 1:1.2 thiophene:chlorosulfonic acid) to minimize byproducts.

- Yield Data : Typical yields range from 45–70%, with higher purity achieved via recrystallization in ethanol/water mixtures .

Q. Which analytical techniques are most effective for characterizing 5-Aminothiophene-3-sulfonamide’s structural integrity?

Methodological Answer:

- Primary Tools :

- NMR Spectroscopy : Use -NMR (DMSO-d6) to confirm amine (-NH) and sulfonamide (-SONH) protons (δ 6.8–7.2 ppm for aromatic protons; δ 4.2–5.0 ppm for amine groups) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (m/z ≈ 187 for [M+H]).

- Purity Assessment : Pair HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm to resolve impurities .

Q. How does 5-Aminothiophene-3-sulfonamide interact with biological targets in enzyme inhibition studies?

Methodological Answer:

- Target Selection : Prioritize sulfonamide-sensitive enzymes like carbonic anhydrase or aminomethyltransferases due to structural analogy with known inhibitors .

- Assay Design :

- Use fluorescence-based assays to measure IC values under physiological pH (7.4).

- Include positive controls (e.g., acetazolamide) and validate results with crystallography to map binding interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic inhibition data for 5-Aminothiophene-3-sulfonamide across studies?

Methodological Answer:

- Root Cause Analysis :

- Compare assay conditions: pH variations (6.5 vs. 7.4) and buffer systems (Tris vs. phosphate) may alter protonation states of the sulfonamide group.

- Assess compound purity differences via elemental analysis or X-ray diffraction .

- Validation Protocol :

Q. What strategies are recommended for designing stability studies of 5-Aminothiophene-3-sulfonamide under physiological conditions?

Methodological Answer:

- Degradation Pathways :

- Test hydrolytic stability in PBS (pH 7.4, 37°C) over 72 hours, monitoring sulfonamide cleavage via LC-MS.

- Expose to oxidative stress (HO) and UV light to simulate in vivo conditions.

- Stabilization Approaches :

- Co-crystallize with cyclodextrins or use lyophilization to enhance shelf life.

- Document degradation products using high-resolution mass spectrometry .

Q. How can computational chemistry guide the optimization of 5-Aminothiophene-3-sulfonamide derivatives for enhanced bioactivity?

Methodological Answer:

- In Silico Workflow :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify sites for functionalization.

- Use molecular docking (AutoDock Vina) to screen derivatives against target enzymes (e.g., carbonic anhydrase IX).

- Validation : Synthesize top candidates (e.g., 5-Nitro or 5-Cyano analogs) and correlate docking scores with experimental IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.